Asparanin A

Description

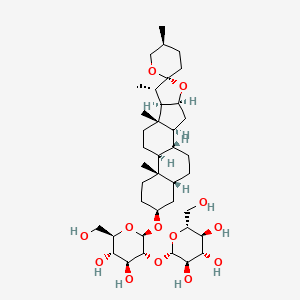

Properties

Molecular Formula |

C39H64O13 |

|---|---|

Molecular Weight |

740.9 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18-,19-,20+,21-,22+,23-,24-,25-,26+,27+,28-,29+,30+,31-,32-,33+,34+,35-,36+,37-,38-,39+/m0/s1 |

InChI Key |

MMTWXUQMLQGAPC-XIBAMJMMSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |

Synonyms |

asparanin A |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Asparanin A: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asparanin A, a steroidal saponin, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and a comprehensive analysis of its molecular mechanism of action. Quantitative data from various studies are summarized for comparative analysis. Furthermore, this document elucidates the signaling pathways modulated by this compound through detailed diagrams, offering a valuable resource for researchers and professionals in drug development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Asparagus genus and has also been identified in Yucca schidigera. The concentration of this compound can vary depending on the plant species, the specific part of the plant, and the geographical location.

Asparagus Species

-

Asparagus officinalis : Commonly known as garden asparagus, this is a primary source of this compound. The compound has been isolated from various parts of the plant, including the spears and roots.[1][2][3] Bioactive substances, including saponins like asparanin, are often concentrated in the lower portions of the spears, which are frequently discarded during industrial processing.[3]

-

Asparagus racemosus : This species, also known as Shatavari, is a well-documented source of steroidal saponins, including this compound.[4][5] The roots of A. racemosus are predominantly used for the isolation of these compounds.[4][5]

-

Asparagus adscendens : This species is another recognized source of this compound.

Yucca schidigera

Yucca schidigera, a medicinal plant native to Mexico, has also been reported to contain this compound. The bark and extracts from the whole plant are known to be rich in steroidal saponins.

Quantitative Analysis of this compound

The quantification of this compound in its natural sources is crucial for standardization and for determining the economic feasibility of its extraction. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common method for the quantitative analysis of this compound and other saponins.

| Natural Source | Plant Part | Method | This compound Content/Total Saponin Content | Reference |

| Asparagus racemosus | Roots | HPLC-Q-TOF-MS/MS | Varies from undetectable to 12 mg/g dry weight (total saponin glycosides) | [6][7] |

| Asparagus officinalis | Dried old stems or bamboo skin scraps | Hydrous alcohol extraction, preliminary separation column | Total saponins can reach over 42.0% in the extract | [8] |

Experimental Protocols: Isolation and Purification of this compound

The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by various chromatographic techniques. The following is a generalized protocol based on methods described in the literature.

Extraction

-

Plant Material Preparation : The selected plant material (e.g., dried and powdered roots of Asparagus racemosus) is the starting point.

-

Solvent Extraction : The powdered material is extracted with a suitable solvent. A common method involves refluxing with 70% methanol (MeOH).[6] Other solvents such as ethanol have also been used. The extraction is typically repeated multiple times to ensure maximum yield.

-

Concentration : The combined extracts are filtered and concentrated under reduced pressure to obtain a crude extract.

Purification

A multi-step chromatographic approach is generally employed for the purification of this compound.

-

Column Chromatography : The crude extract is subjected to column chromatography on silica gel. A gradient elution with a solvent system such as chloroform and methanol is used to separate fractions with increasing polarity.[9]

-

High-Performance Centrifugal Partition Chromatography (HPCPC) : This technique has been successfully used for the rapid separation of saponin glycosides from Asparagus racemosus. A two-phase solvent system, such as chloroform-methanol-water (4:4:2, v/v), is employed.[4][5]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Final purification is often achieved using preparative HPLC on a C18 reversed-phase column.[10][11][12][13][14] A gradient elution with a mobile phase consisting of acetonitrile and water is a common practice.

Biological Activity and Signaling Pathways

This compound exhibits significant anticancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines.[1][2] Its mechanism of action primarily involves the modulation of the PI3K/AKT and mitochondrial signaling pathways.[1][2]

PI3K/AKT Signaling Pathway

This compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[1] This pathway is crucial for cell proliferation, survival, and growth. By inhibiting this pathway, this compound can effectively halt the progression of cancer cells.

Mitochondrial Apoptosis Pathway

This compound induces apoptosis through the mitochondrial pathway.[1][2] This involves the deregulation of the Bak/Bcl-xl ratio, leading to the generation of reactive oxygen species (ROS), upregulation of cytochrome c, a decrease in the mitochondrial membrane potential (Δψm), and the activation of caspases.[1] It has been observed to increase the expression ratio of Bax/Bcl-2 and activate caspase-3, caspase-8, and caspase-9.[15][16][17][18][19][20]

Conclusion

This compound presents a promising natural compound with well-documented anticancer properties. This guide provides a foundational understanding of its natural origins, methods for its isolation, and the molecular pathways it influences. The detailed protocols and pathway diagrams serve as a valuable resource for furthering research and development of this compound as a potential therapeutic agent. Further studies are warranted to establish more precise quantitative data and to optimize extraction and purification processes for industrial-scale production.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. A Review of the Pro-Health Activity of Asparagus officinalis L. and Its Components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparative and Rapid Purification of Saponins from Asparagus racemosus Root by High Performance Centrifugal Partition Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of Saponins in Asparagus racemosus by HPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academicjournals.org [academicjournals.org]

- 9. omicsonline.org [omicsonline.org]

- 10. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 11. Preparative isolation and characterization of some minor impurities of astaxanthin by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. isca.in [isca.in]

- 14. mdpi.com [mdpi.com]

- 15. This compound induces G(2)/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. weizmann.ac.il [weizmann.ac.il]

The Biosynthesis of Steroidal Saponins in Asparagus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of steroidal saponins in the genus Asparagus. Steroidal saponins are a class of bioactive secondary metabolites with significant pharmacological interest, including noted anti-inflammatory, anti-cancer, and anti-fungal properties. Asparagus species, particularly Asparagus officinalis, are a rich source of these compounds, with protodioscin being a prominent example. This document details the biosynthetic pathway, from the upstream synthesis of cholesterol to the downstream modifications that create the vast diversity of steroidal saponins. It presents quantitative data on saponin distribution, detailed experimental protocols for their analysis, and visual representations of the key pathways and workflows to facilitate a deeper understanding and further research in this field.

Introduction

Asparagus species are globally recognized not only as a culinary delight but also as a source of valuable medicinal compounds. Among these, steroidal saponins are of particular interest due to their diverse biological activities.[1][2][3] These compounds are glycosides with a steroid aglycone, and their structural diversity, arising from different hydroxylation and glycosylation patterns, contributes to their wide range of pharmacological effects.[2][4] The biosynthesis of these complex molecules is a multi-step process involving a series of enzymatic reactions. A thorough understanding of this pathway is crucial for the metabolic engineering of Asparagus to enhance the production of desired saponins for pharmaceutical applications.

The Biosynthetic Pathway of Steroidal Saponins in Asparagus

The biosynthesis of steroidal saponins in Asparagus can be broadly divided into two main stages: the upstream pathway, which leads to the synthesis of the precursor cholesterol, and the downstream pathway, which involves the modification of the cholesterol backbone to produce a variety of steroidal saponin structures.[1][2]

Upstream Pathway: Cholesterol Biosynthesis

The upstream biosynthesis of steroidal saponins (USSP) in Asparagus follows the well-established mevalonate (MVA) pathway in the cytosol to produce cholesterol (CHOL).[1][2] This pathway is initiated with the condensation of acetyl-CoA and culminates in the formation of the C30 triterpenoid, 2,3-oxidosqualene. A series of cyclization and modification reactions then convert 2,3-oxidosqualene into cholesterol, which serves as the primary precursor for the downstream pathway.

Downstream Pathway: Modification of Cholesterol

The downstream pathway of steroidal saponin (DSSP) biosynthesis involves a series of modifications to the cholesterol skeleton, primarily through the action of cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs).[2][5] These enzymes are responsible for the hydroxylation, oxidation, and glycosylation steps that lead to the vast structural diversity of steroidal saponins found in Asparagus.

Key enzymatic steps in the downstream pathway include:

-

Hydroxylation: CYP450 enzymes introduce hydroxyl groups at various positions on the steroid backbone. Key hydroxylases identified in Asparagus include steroid-16-hydroxylase (S16H), steroid-22-hydroxylase (S22H), and steroid-26-hydroxylase (S26H).[1][2][5]

-

Glycosylation: UGTs catalyze the attachment of sugar moieties to the hydroxylated aglycone. Steroid-3-β-glycosyltransferase (S3βGT) is a key enzyme that attaches a sugar chain at the C-3 position of the steroidal aglycone.[1][2][5]

-

Further Modifications: Other enzymes, such as furostanol glycoside 26-O-beta-glucosidases (F26GHs), are involved in modifying the sugar chains, leading to the formation of different types of saponins, such as furostanol and spirostanol saponins.[1][2][5]

Protodioscin, a major furostanol saponin in Asparagus officinalis, is synthesized through this downstream pathway.[4][6]

Quantitative Data on Steroidal Saponins in Asparagus

The concentration and composition of steroidal saponins vary significantly among different Asparagus species, as well as in different tissues of the same plant. The following tables summarize the available quantitative data.

Table 1: Total Steroidal Saponin Content in Different Asparagus Species and Tissues

| Asparagus Species | Tissue | Total Saponin Content (mg/g dry weight) | Reference |

| Asparagus officinalis | Roots | Significantly higher than spears or flowering twigs | [2] |

| Asparagus officinalis | Spears | Lower than roots | [2] |

| Asparagus officinalis | Flowering Twigs | Lower than roots | [2] |

| Asparagus acutifolius | Shoots | 12.586 | |

| Asparagus aphyllus | Shoots | Not specified | [7] |

| Asparagus albus | Shoots | Not specified | [7] |

| Asparagus horridus | Shoots | Not specified | [7] |

| Asparagus racemosus | Roots | Undetectable to 12 | [1][8] |

| Asparagus racemosus | Leaves | Lower than roots | [1][8][9] |

| Asparagus racemosus | Stems | Lower than roots | [1][8][9] |

Table 2: Protodioscin Content in Asparagus officinalis Tissues

| Tissue | Cultivar/Type | Protodioscin Content | Reference |

| Spears | White | Higher than green | [4][6] |

| Spears | Green | Lower than white | [4][6] |

| Roots | Green and Purple | Varying abundance, higher than stems and flowering twigs | [2] |

| Stems | Green and Purple | Low abundance | [2] |

| Flowering Twigs | Green and Purple | Low abundance | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of steroidal saponin biosynthesis in Asparagus.

Extraction of Steroidal Saponins

Objective: To extract crude steroidal saponins from Asparagus plant material.

Materials:

-

Fresh or dried Asparagus tissue (roots, spears, etc.)

-

Methanol

-

Dichloromethane

-

Ultrasonic bath

-

Filter paper

-

Rotary evaporator

Protocol:

-

Grind the dried plant material into a fine powder.

-

For fresh material, homogenize in liquid nitrogen.

-

Suspend the powdered/homogenized tissue in dichloromethane and extract using an ultrasonic bath at 50°C for 5 minutes.

-

Filter the mixture and repeat the extraction of the solid residue with dichloromethane.

-

Combine the filtrates. The solid residue is then extracted with methanol using an ultrasonic bath at 50°C for 5 minutes.

-

Filter the methanolic extract and repeat the extraction of the residue with methanol.

-

Combine the methanolic filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude saponin extract.[7]

Quantification of Steroidal Saponins by HPLC-MS/MS

Objective: To separate and quantify individual steroidal saponins in an extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

-

C18 reversed-phase column

Protocol:

-

Sample Preparation: Dissolve the crude saponin extract in methanol to a known concentration. Filter the solution through a 0.22 µm syringe filter before injection.

-

Chromatographic Separation:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the saponins based on their polarity. A specific gradient profile should be optimized depending on the specific saponins of interest.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30°C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on the saponin structure.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each saponin.

-

-

Quantification: Create a calibration curve using certified reference standards of the target saponins. The concentration of saponins in the samples is determined by comparing their peak areas to the calibration curve.[1][8][9][10]

Gene Expression Analysis by qRT-PCR

Objective: To quantify the expression levels of genes involved in the steroidal saponin biosynthesis pathway.

Materials:

-

Asparagus tissue

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix

-

Gene-specific primers

-

Real-time PCR instrument

Protocol:

-

RNA Extraction:

-

Harvest fresh Asparagus tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial plant RNA extraction kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit with oligo(dT) or random primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Design and validate gene-specific primers for the target biosynthetic genes (e.g., CYP450s, UGTs) and a reference gene (e.g., Actin or Ubiquitin).

-

Perform qPCR using a suitable master mix, the synthesized cDNA as a template, and the gene-specific primers.

-

The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Visualizing the Biosynthesis and Experimental Workflow

The following diagrams, created using the DOT language, visualize the steroidal saponin biosynthesis pathway and a general experimental workflow for its study.

Caption: Biosynthesis pathway of steroidal saponins in Asparagus.

Caption: Experimental workflow for steroidal saponin analysis.

Conclusion

The biosynthesis of steroidal saponins in Asparagus is a complex and highly regulated process. This guide has provided a comprehensive overview of the pathway, from the initial precursor to the final diverse products. The presented quantitative data highlights the variability of saponin content across different species and tissues, offering valuable information for selecting source materials. The detailed experimental protocols provide a practical foundation for researchers to conduct their own investigations into this fascinating class of compounds. The visualization of the biosynthetic pathway and experimental workflow aims to facilitate a clear and concise understanding of the core concepts. Further research, particularly in characterizing the full suite of CYP450 and UGT enzymes and their regulatory networks, will be pivotal in unlocking the full potential of Asparagus as a source of valuable pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Steroidal saponin profiles and their key genes for synthesis and regulation in Asparagus officinalis L. by joint analysis of metabolomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digital.csic.es [digital.csic.es]

- 4. journals.plos.org [journals.plos.org]

- 5. Steroidal saponin profiles and their key genes for synthesis and regulation in Asparagus officinalis L. by joint analysis of metabolomics and transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptome analysis of Asparagus officinalis reveals genes involved in the biosynthesis of rutin and protodioscin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quantification of Saponins in Asparagus racemosus by HPLC-Q-TOF-MS/MS | Semantic Scholar [semanticscholar.org]

- 9. Quantification of Saponins in Asparagus racemosus by HPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HPLC/tandem mass spectrometric studies on steroidal saponins: an example of quantitative determination of Shatavarin IV from dietary supplements containing Asparagus racemosus - PubMed [pubmed.ncbi.nlm.nih.gov]

Asparanin A: An In-depth Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asparanin A, a steroidal saponin primarily isolated from Asparagus officinalis, has emerged as a promising natural compound with potent anticancer activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on cancer cells. It delves into its role in inducing apoptosis, causing cell cycle arrest, and inhibiting critical signaling pathways, thereby presenting a compelling case for its further investigation as a potential therapeutic agent. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex signaling pathways to facilitate a deeper understanding of this compound's anticancer properties.

Introduction

The quest for novel, effective, and less toxic anticancer agents has led researchers to explore the vast repertoire of natural products. This compound, a spirostanol-type steroidal saponin, has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its multifaceted mechanism of action, targeting several key cellular processes simultaneously, makes it a molecule of high interest in oncology research and drug development. This guide aims to provide a detailed technical resource on the core mechanisms through which this compound exerts its anticancer effects.

Core Mechanisms of Action

This compound's anticancer activity is attributed to its ability to modulate multiple cellular processes, primarily leading to programmed cell death (apoptosis) and inhibition of cell proliferation.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells, primarily through the intrinsic or mitochondrial pathway.[1][2][3] This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS).[1][2]

Key Events in this compound-Induced Apoptosis:

-

Increased ROS Generation: this compound treatment leads to a significant elevation of intracellular ROS levels.[1][2] This oxidative stress is a key trigger for the subsequent apoptotic cascade.

-

Mitochondrial Dysfunction: The increase in ROS disrupts the mitochondrial membrane potential (Δψm).[1][2]

-

Modulation of Bcl-2 Family Proteins: this compound upregulates the expression of pro-apoptotic proteins like Bax and Bak, while downregulating the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xl.[1][4] This shift in the Bax/Bcl-2 ratio is a critical determinant for the permeabilization of the mitochondrial outer membrane.[4]

-

Cytochrome c Release: The altered mitochondrial permeability leads to the release of cytochrome c from the mitochondria into the cytosol.[1][2]

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in the intrinsic pathway.[1] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[1][4]

-

Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[4]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest in cancer cells, preventing their proliferation. The specific phase of arrest appears to be cell-type dependent.

-

G0/G1 Phase Arrest: In human endometrial carcinoma Ishikawa cells, this compound induces cell cycle arrest at the G0/G1 phase.[1][2][3][5]

-

G2/M Phase Arrest: In human hepatocellular carcinoma HepG2 cells, this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[4]

The mechanism of cell cycle arrest involves the modulation of key regulatory proteins. For instance, in HepG2 cells, this compound treatment resulted in the downregulation of cyclin A, Cdk1, and Cdk4, and the upregulation of p21(WAF1/Cip1) and phosphorylated Cdk1 (Thr14/Tyr15).[4]

Inhibition of Signaling Pathways

This compound exerts its anticancer effects by targeting and inhibiting key signaling pathways that are often dysregulated in cancer and are crucial for cell survival, proliferation, and metastasis.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that promotes cell growth, survival, and proliferation. This compound has been shown to effectively inhibit this pathway in cancer cells.[1][2][3] By suppressing the activity of key components of this pathway, this compound curtails the pro-survival signals and enhances the apoptotic response.

The Ras/ERK/MAPK (Mitogen-Activated Protein Kinase) pathway is another critical signaling route involved in cell proliferation, differentiation, and survival. This compound has been found to inhibit the migration and invasion of human endometrial cancer cells by targeting the Ras/ERK/MAPK pathway.[6] This suggests a potential role for this compound in preventing metastasis.

Quantitative Data

The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Ishikawa | Endometrial Carcinoma | Not explicitly stated in µM, but effective concentrations are reported to be in the range of 8-12 µM. | [1] |

| HepG2 | Hepatocellular Carcinoma | Not explicitly stated in µM, but studies show significant effects at concentrations around 10-50 µM. | [4] |

Table 2: Effect of this compound on ROS Generation in Ishikawa Cells

| This compound Concentration (µM) | Percentage of ROS Positive Cells (%) |

| 0 | 0.80 ± 0.05 |

| 8 | 19.0 ± 0.5 |

| 10 | 47.3 ± 1.36 |

| 12 | 65.6 ± 1.48 |

Data from Zhang et al. (2020).[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2, 4, 8, 12, 16 µM) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis

Objective: To detect the expression levels of proteins involved in apoptosis and signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt, ERK, p-ERK) overnight at 4°C. Note: Optimal antibody concentrations should be determined empirically.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: Analyze the cell cycle distribution using appropriate software (e.g., ModFit LT).

Measurement of Intracellular ROS

Objective: To quantify the levels of intracellular ROS generated by this compound treatment.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound.

-

DCFH-DA Staining: After treatment, wash the cells with serum-free medium and then incubate them with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 20-30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells with PBS to remove excess probe. The fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, is measured using a flow cytometer or a fluorescence microscope.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound from Asparagus officinalis L. Induces G0/G1 Cell Cycle Arrest and Apoptosis in Human Endometrial Carcinoma Ishikawa Cells via Mitochondrial and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of rapamycin, NVP-BEZ235, aspirin, and metformin on PI3K/AKT/mTOR signaling pathway of PIK3CA-related overgrowth spectrum (PROS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. vet.cornell.edu [vet.cornell.edu]

An In-depth Technical Guide on the Biological Activity of Asparanin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asparanin A, a steroidal saponin primarily isolated from Asparagus officinalis L., has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its mechanisms of action in inducing cell cycle arrest and apoptosis in cancer cells. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of its molecular interactions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, offering unique chemical scaffolds and diverse mechanisms of action. This compound, a bioactive constituent of the common vegetable asparagus, has garnered significant attention for its cytotoxic effects against various cancer cell lines. This guide delves into the core biological activities of this compound, elucidating its role in modulating critical cellular processes such as cell cycle progression and programmed cell death.

Cytotoxic and Anti-proliferative Activity

This compound exhibits significant dose-dependent cytotoxic and anti-proliferative effects on a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several cancer cell types.

| Cell Line | Cancer Type | IC50 Value | Citation |

| Ishikawa | Endometrial Cancer | Not explicitly quantified in the provided search results. | |

| HepG2 | Hepatocellular Carcinoma | 101.15 mg/L (for total saponins from Asparagus) | [1] |

Note: The IC50 value for HepG2 cells is for a mixture of saponins from Asparagus, and not purely this compound.

Induction of Cell Cycle Arrest

A key mechanism underlying the anti-proliferative activity of this compound is its ability to induce cell cycle arrest, thereby preventing cancer cells from dividing and proliferating.

-

G0/G1 Phase Arrest in Endometrial Cancer: In human endometrial carcinoma Ishikawa cells, this compound has been shown to cause cell cycle arrest at the G0/G1 phase. This is accompanied by alterations in cell morphology.[2][3]

-

G2/M Phase Arrest in Hepatocellular Carcinoma: In human hepatocellular carcinoma HepG2 cells, this compound induces cell cycle arrest at the G2/M phase. This is associated with the downregulation of cell cycle-related proteins such as cyclin A, Cdk1, and Cdk4, and the upregulation of p21(WAF1/Cip1) and p-Cdk1 (Thr14/Tyr15).[4]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells through the activation of intrinsic and extrinsic signaling pathways.

Mitochondrial (Intrinsic) Pathway

The mitochondrial pathway is a major route for apoptosis induction by this compound. This involves the following key events:

-

Alteration of Bcl-2 Family Proteins: this compound treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. Specifically, it upregulates the expression of Bax and Bak, while downregulating Bcl-xl.[4][5]

-

Generation of Reactive Oxygen Species (ROS): The compound induces the production of ROS within the cancer cells.

-

Disruption of Mitochondrial Membrane Potential (Δψm): this compound causes a decrease in the mitochondrial membrane potential.

-

Cytochrome c Release: The disruption of the mitochondrial membrane leads to the release of cytochrome c from the mitochondria into the cytosol.[5]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including caspase-3, -8, and -9. The activation of these executioner caspases ultimately leads to the cleavage of cellular proteins and the morphological changes characteristic of apoptosis, such as the cleavage of poly (ADP-ribose) polymerase (PARP).[4][5]

PI3K/AKT/mTOR Signaling Pathway

This compound has been demonstrated to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical pathway for cell survival, proliferation, and resistance to apoptosis. By inhibiting this pathway, this compound promotes apoptosis in cancer cells.[2][5]

Ras/ERK/MAPK Signaling Pathway

In human endometrial cancer cells, this compound has been shown to suppress cell migration and invasion through the Ras/ERK/MAPK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Culture and treat cells with this compound as described for the MTT assay.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins.

Protocol:

-

Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Caspase-3, p-AKT, total AKT) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Measurement of Reactive Oxygen Species (ROS)

The DCFH-DA (2',7'-dichlorofluorescin diacetate) assay is commonly used to measure intracellular ROS levels.

Protocol:

-

Culture and treat cells with this compound.

-

Incubate the cells with DCFH-DA solution (typically 10 µM) in serum-free medium for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Assessment of Mitochondrial Membrane Potential (Δψm)

The JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethyl-benzimidazolylcarbocyanine iodide) assay is used to monitor mitochondrial health.

Protocol:

-

Culture and treat cells with this compound.

-

Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

-

Wash the cells with assay buffer.

-

Measure the fluorescence of both JC-1 monomers (green fluorescence, indicating low Δψm) and aggregates (red fluorescence, indicating high Δψm) using a fluorescence microscope, flow cytometer, or fluorescence plate reader.

-

The ratio of red to green fluorescence is used to determine the change in mitochondrial membrane potential.

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

References

The Role of Asparanin A in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparanin A, a steroidal saponin primarily isolated from Asparagus officinalis L., has emerged as a promising natural compound with potent anticancer activities. Its mechanism of action often involves the induction of cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the role of this compound in mediating cell cycle arrest, with a focus on the differential effects observed in various cancer cell models. We will delve into the signaling pathways involved, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research in this area.

Data Presentation: this compound-Induced Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at different phases, primarily G0/G1 or G2/M, depending on the cancer cell type. This section summarizes the quantitative data from studies on human endometrial carcinoma (Ishikawa) and human hepatocellular carcinoma (HepG2) cells.

Table 1: Effect of this compound on Cell Cycle Distribution in Ishikawa Cells

| Treatment Concentration (µM) | Percentage of Cells in G0/G1 Phase |

| 0 (Control) | 45.82% |

| 8 | 51.59% |

| 10 | 58.51% |

| 12 | 61.45% |

Data extracted from a study on human endometrial carcinoma Ishikawa cells, demonstrating a dose-dependent increase in the G0/G1 cell population after treatment with this compound.

Signaling Pathways of this compound-Induced Cell Cycle Arrest

The mechanism by which this compound induces cell cycle arrest is multifaceted and appears to be cell-type specific. Below are diagrams illustrating the key signaling pathways identified in different cancer cell lines.

G0/G1 Phase Arrest in Endometrial Carcinoma (Ishikawa Cells)

In human endometrial carcinoma Ishikawa cells, this compound induces cell cycle arrest at the G0/G1 phase.[1] This process is linked to the inhibition of the PI3K/AKT signaling pathway and the induction of apoptosis through the mitochondrial pathway.[1][2]

Caption: this compound-induced G0/G1 arrest via PI3K/AKT pathway inhibition.

G2/M Phase Arrest in Hepatocellular Carcinoma (HepG2 Cells)

In human hepatocellular carcinoma HepG2 cells, this compound induces cell cycle arrest at the G2/M phase.[3] This is achieved through the modulation of key cell cycle regulatory proteins in a p53-independent manner.[3]

Caption: this compound-induced G2/M arrest in HepG2 cells.

Experimental Protocols

To facilitate the replication and further investigation of this compound's effects on cell cycle arrest, detailed experimental protocols are provided below.

Cell Culture and this compound Treatment

1. Ishikawa Cell Culture:

-

Cell Line: Human endometrial carcinoma Ishikawa cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: For cell cycle analysis, Ishikawa cells are seeded in 6-well plates. After reaching approximately 80% confluence, the cells are treated with varying concentrations of this compound (e.g., 0, 8, 10, 12 µM) for 24 hours.

2. HepG2 Cell Culture (Representative Protocol):

-

Cell Line: Human hepatocellular carcinoma HepG2 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured in a humidified atmosphere at 37°C with 5% CO2.

-

This compound Treatment: HepG2 cells are seeded to allow for exponential growth. They are then treated with this compound at the desired concentrations and for specified time points as determined by preliminary cytotoxicity assays.

Cell Cycle Analysis by Flow Cytometry

This protocol is for the analysis of DNA content to determine cell cycle distribution.

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Steps:

-

Cell Preparation: Following treatment with this compound, both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA.

-

Washing: The collected cells are washed twice with ice-cold phosphate-buffered saline (PBS).

-

Fixation: The cell pellet is resuspended in 1 mL of ice-cold 70% ethanol and fixed overnight at 4°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A in the dark for 30 minutes at room temperature.

-

Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using appropriate cell cycle analysis software.

Western Blot Analysis

This protocol is to determine the expression levels of key proteins involved in cell cycle regulation.

1. Protein Extraction:

-

Treated cells are washed with cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

The lysates are centrifuged, and the supernatant containing the total protein is collected.

-

Protein concentration is determined using a BCA protein assay kit.

2. SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

The PVDF membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., Cyclin A, Cdk1, p21, PI3K, AKT, p-AKT).

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software, with β-actin or GAPDH used as a loading control.

Conclusion

This compound demonstrates significant potential as an anticancer agent by inducing cell cycle arrest in a cell-type-specific manner. In endometrial cancer cells, it primarily causes G0/G1 arrest through the inhibition of the PI3K/AKT pathway, while in hepatocellular carcinoma cells, it induces G2/M arrest by modulating the expression of key cell cycle regulatory proteins. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development, facilitating further exploration of this compound's therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asparagus officinalis L. extract exhibits anti-proliferative and anti-invasive effects in endometrial cancer cells and a transgenic mouse model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and Chemotaxonomic Significance of Saponins from Wild and Cultured Asparagus Shoots - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Asparanin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparanin A, a steroidal saponin derived from Asparagus officinalis L., has emerged as a compound of interest in oncological research due to its demonstrated anticancer properties in preliminary in vitro studies. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cancer cells, focusing on its mechanisms of action, experimental data, and the signaling pathways it modulates. The information is compiled from various studies on human endometrial carcinoma (Ishikawa) and hepatocellular carcinoma (HepG2) cell lines.

Anticancer Activity and Cytotoxicity

This compound exhibits cytotoxic effects on cancer cells, inhibiting their proliferation and viability. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. While specific IC50 values for pure this compound are not consistently reported across all studies, an extract of Asparagus officinalis containing this compound has been shown to have an IC50 of 37.46 µg/mL in HepG2 cells.[1] Further studies are needed to establish the precise IC50 values of purified this compound in various cancer cell lines.

Table 1: Cytotoxicity of Asparagus Extract in HepG2 Cells

| Cell Line | Compound | IC50 Value |

| HepG2 | Asparagus officinalis extract | 37.46 µg/mL |

Induction of Cell Cycle Arrest

A significant mechanism of this compound's anticancer activity is its ability to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. The specific phase of arrest appears to be cell-type dependent.

-

G0/G1 Phase Arrest in Endometrial Carcinoma (Ishikawa Cells): In human endometrial carcinoma Ishikawa cells, this compound treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle.[2][3][4] This arrest is associated with alterations in the expression of cell cycle regulatory proteins.

-

G2/M Phase Arrest in Hepatocellular Carcinoma (HepG2 Cells): In human hepatocellular carcinoma HepG2 cells, this compound induces cell cycle arrest at the G2/M transition.[5] This is accompanied by the downregulation of key proteins involved in this phase, including cyclin A, Cdk1, and Cdk4, and the upregulation of the cyclin-dependent kinase inhibitor p21(WAF1/Cip1).[5]

Experimental Workflow: Cell Cycle Analysis

The following diagram outlines a typical workflow for assessing cell cycle distribution following this compound treatment.

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells.

Mitochondrial (Intrinsic) Pathway of Apoptosis

In Ishikawa cells, this compound triggers apoptosis primarily through the mitochondrial pathway.[2][3][4] Key events in this pathway include:

-

Deregulation of the Bak/Bcl-xl ratio: this compound alters the balance between pro-apoptotic (Bak) and anti-apoptotic (Bcl-xl) proteins, favoring apoptosis.[2]

-

Generation of Reactive Oxygen Species (ROS): The compound induces oxidative stress through the production of ROS.[2]

-

Upregulation of Cytochrome c: Increased mitochondrial membrane permeability leads to the release of cytochrome c into the cytoplasm.[2]

-

Activation of Caspases: Cytochrome c release initiates a cascade of caspase activation, leading to the execution of apoptosis.[2]

In HepG2 cells, an increased Bax/Bcl-2 ratio is observed, which also points to the involvement of the mitochondrial pathway.[5] This apoptotic induction in HepG2 cells is notably independent of the tumor suppressor protein p53.[5]

Table 2: Effects of this compound on Apoptotic Markers

| Cell Line | Apoptotic Effect | Key Molecular Events |

| Ishikawa | Induction of Apoptosis | Deregulation of Bak/Bcl-xl ratio, ROS generation, Cytochrome c upregulation, Caspase activation |

| HepG2 | Induction of Apoptosis | Increased Bax/Bcl-2 ratio, Activation of caspases-3, -8, and -9 |

Caspase Activation

This compound treatment leads to the activation of key executioner caspases. In HepG2 cells, the activation of caspase-3, caspase-8, and caspase-9 has been confirmed.[5]

Modulation of Signaling Pathways

This compound exerts its anticancer effects by modulating critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

PI3K/AKT/mTOR Signaling Pathway

In endometrial carcinoma Ishikawa cells, this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[2][3][4] This pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell growth, proliferation, and survival. Inhibition of this pathway by this compound is a key mechanism contributing to its anticancer effects.

Signaling Pathway Diagram: this compound in Endometrial Cancer

Caption: this compound inhibits the PI3K/AKT/mTOR pathway.

p53-Independent Apoptosis Pathway

In HepG2 cells, this compound induces apoptosis through a mechanism that is independent of the p53 tumor suppressor protein.[5] This is significant as many conventional chemotherapies rely on a functional p53 pathway to be effective.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of in vitro studies. Below are generalized protocols for key assays used to evaluate the effects of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells (e.g., Ishikawa, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound and a vehicle control for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with this compound as described for the viability assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with this compound.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

Western Blot Analysis

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, Bax, Bcl-2, caspases, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize to a loading control.

Conclusion and Future Directions

Preliminary in vitro studies have established this compound as a promising natural compound with significant anticancer activity against endometrial and hepatocellular carcinoma cells. Its ability to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway, highlights its therapeutic potential.

Future research should focus on:

-

Determining the precise IC50 values of purified this compound in a broader range of cancer cell lines.

-

Elucidating the detailed molecular interactions of this compound with its targets.

-

Conducting in vivo studies in animal models to evaluate its efficacy and safety.

-

Investigating potential synergistic effects with existing chemotherapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the potential of this compound as a novel anticancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound from Asparagus officinalis L. Induces G0/G1 Cell Cycle Arrest and Apoptosis in Human Endometrial Carcinoma Ishikawa Cells via Mitochondrial and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound induces G(2)/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Asparanin A: A Technical Guide to its Structure-Activity Relationship and Anticancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asparanin A, a steroidal saponin isolated from Asparagus officinalis L., has emerged as a promising natural compound with potent anticancer activities. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, drawing insights from related steroidal saponins due to the limited availability of SAR studies on this compound analogs. The document details its mechanism of action, focusing on the induction of cell cycle arrest and apoptosis via modulation of the PI3K/AKT signaling pathway. This guide consolidates quantitative data on its cytotoxic effects across various cancer cell lines and provides detailed protocols for key experimental assays to facilitate further research and development.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer compounds, with steroidal saponins demonstrating significant potential. This compound, a furostanol saponin, has been the subject of several studies highlighting its ability to inhibit cancer cell proliferation and induce programmed cell death in various cancer models, including endometrial and hepatocellular carcinoma.[1][2][3] Understanding the relationship between its chemical structure and biological activity is crucial for the rational design of more potent and selective analogs. This guide aims to provide an in-depth overview of the current knowledge on this compound's anticancer properties, with a focus on its structure-activity relationship, mechanism of action, and the experimental methodologies used for its evaluation.

Structure of this compound

This compound is a furostanol steroidal saponin characterized by a C27 cholestane skeleton. Its structure consists of a hydrophobic aglycone and a hydrophilic sugar moiety attached at the C-3 position. The specific arrangement and composition of these sugar residues, as well as the stereochemistry of the aglycone, are critical determinants of its biological activity.

Structure-Activity Relationship (SAR) Analysis

Direct structure-activity relationship studies on synthetic analogs of this compound are currently limited in the published literature. However, valuable insights can be gleaned from SAR studies conducted on other cytotoxic steroidal saponins, particularly those with a furostanol skeleton.

Key Structural Features Influencing Cytotoxicity of Steroidal Saponins:

-

Aglycone Moiety: The structure of the steroidal aglycone is a primary determinant of cytotoxic activity. Modifications to the steroid nucleus can significantly impact potency.

-

Sugar Chain: The type, number, and sequence of sugar residues in the glycosidic chain attached to the aglycone play a crucial role in the compound's interaction with cellular targets and its overall bioactivity. For some saponins, the presence of a free acidic functional group at C-28 of the aglycone has been associated with moderate to considerable cytotoxic activity.[4]

-

Linkage Position: The point of attachment of the sugar chain to the aglycone influences the molecule's three-dimensional conformation and its ability to interact with biological membranes and proteins.

Studies on various steroidal saponins have shown that even minor changes to these structural features can lead to significant differences in cytotoxic potency against various cancer cell lines.[4] For instance, the antitumor activity of certain saponins is suggested to be dependent on the specific combination of the aglycone moiety and the sugar sequence at C-3.[4] Further research focusing on the synthesis and biological evaluation of this compound derivatives is necessary to elucidate its specific SAR.

Quantitative Data on Cytotoxic Activity

The cytotoxic effects of this compound and related compounds have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| This compound | HepG2 | Hepatocellular Carcinoma | Not explicitly stated | [1] |

| This compound | Ishikawa | Endometrial Carcinoma | Not explicitly stated | [2][3] |

| Asparacochioside A (1) | A2780 | Ovarian Cancer | 5.25 ± 2.2 | [5] |

| Asparacochioside A (1) | SKOV3 | Ovarian Cancer | 46.82 ± 9.43 | [5] |

| Protodioscin (2) | A2780 | Ovarian Cancer | 10.14 | [5] |

| Methyl Protodioscin (3) | A2780 | Ovarian Cancer | 21.78 | [5] |

| Furostanol Saponin (1) | MHCC97H | Hepatocellular Carcinoma | 3.56 ± 0.45 (µg/mL) | [6] |

| Furostanol Saponin (1) | H1299 | Lung Adenocarcinoma | 5.26 ± 0.74 (µg/mL) | [6] |

| Furostanol Saponin (2) | MHCC97H | Hepatocellular Carcinoma | 4.18 ± 0.43 (µg/mL) | [6] |

| Furostanol Saponin (2) | H1299 | Lung Adenocarcinoma | 4.15 ± 0.59 (µg/mL) | [6] |

Mechanism of Action

This compound exerts its anticancer effects primarily through the induction of cell cycle arrest and apoptosis. These processes are mediated by its interaction with key cellular signaling pathways.

Induction of Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at different phases in various cancer cell lines. In human endometrial carcinoma Ishikawa cells, it causes G0/G1 phase arrest.[2][3] In human hepatocellular carcinoma HepG2 cells, this compound induces G2/M phase arrest.[1] This cell cycle blockade is associated with the modulation of key regulatory proteins:

-

Downregulation of: Cyclin A, Cdk1, and Cdk4.[1]

-

Upregulation of: p21(WAF1/Cip1) and p-Cdk1 (Thr14/Tyr15).[1]

Figure 1: Simplified workflow of this compound-induced G1/S cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. This compound is a potent inducer of apoptosis, acting through both the intrinsic (mitochondrial) and extrinsic pathways.

Key apoptotic events induced by this compound include:

-

Deregulation of Bcl-2 family proteins: Increase in the Bax/Bcl-2 ratio.[1][3]

-

Mitochondrial dysfunction: Generation of reactive oxygen species (ROS) and decrease in mitochondrial membrane potential (Δψm).[3]

-

Caspase activation: Activation of caspase-3, caspase-8, and caspase-9.[1]

-

PARP cleavage: Cleavage of poly (ADP-ribose) polymerase.[1]

Importantly, in HepG2 cells, this compound-induced apoptosis appears to be p53-independent.[1]

Modulation of the PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. This compound has been shown to inhibit the PI3K/AKT/mTOR pathway in endometrial cancer cells, contributing to its pro-apoptotic and anti-proliferative effects.[2][3]

Figure 2: this compound's inhibition of the PI3K/AKT signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the analysis of this compound's anticancer activity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or its analogs) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Figure 3: Experimental workflow for the MTT cell viability assay.

Western Blot Analysis for PI3K/AKT Pathway

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin-binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, primarily through its ability to induce cell cycle arrest and apoptosis by targeting the PI3K/AKT signaling pathway. While current research provides a solid foundation for its mechanism of action, a critical gap exists in the understanding of its structure-activity relationship. Future research should prioritize the synthesis and biological evaluation of this compound analogs to identify key structural motifs responsible for its potent anticancer effects. Such studies will be instrumental in the development of novel, more effective, and selective steroidal saponin-based cancer therapeutics. Furthermore, comprehensive in vivo studies are warranted to validate the preclinical efficacy and safety of this compound and its future derivatives.

References

- 1. This compound induces G(2)/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound from Asparagus officinalis L. Induces G0/G1 Cell Cycle Arrest and Apoptosis in Human Endometrial Carcinoma Ishikawa Cells via Mitochondrial and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor activity of Pulsatilla koreana saponins and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Furostanol Saponins from Asparagus cochinchinensis and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Identification of Asparanin A in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for the identification and characterization of Asparanin A, a bioactive steroidal saponin, in plant extracts. This compound has garnered significant interest for its potential therapeutic applications, including anticancer activities.[1][2] Accurate identification and quantification are crucial for research and development.

Introduction to this compound

This compound is a steroidal saponin naturally found in plants of the Asparagus genus, most notably Asparagus officinalis and Asparagus racemosus.[1][3][4] It belongs to the furostanol class of sterol lipids.[5] The compound's recognized biological activities, such as inducing cell cycle arrest and apoptosis in cancer cells, make it a compound of interest for oncological research.[1][2][6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₉H₆₄O₁₃ | [1][5] |

| Molecular Weight | 740.92 g/mol | [1][5] |

| CAS Number | 84633-33-0 | [1][5] |

| Chemical Class | Steroidal Saponin (Furostanol Glycoside) |[5][7] |

Experimental Workflow for Identification

The general workflow for identifying this compound in a plant matrix involves sample preparation (extraction and cleanup), separation by chromatography, and structural elucidation using spectrometric and spectroscopic techniques.

Detailed Experimental Protocols

The goal of this stage is to efficiently extract saponins from the raw plant material while minimizing the co-extraction of interfering substances.

Protocol: Solid-Liquid Extraction of Saponins

-

Material Preparation : Air-dry or freeze-dry the plant material (e.g., roots of Asparagus adscendens) and grind it into a fine powder.[8]

-

Solvent Selection : An acidic ethanol solution is often efficient for the co-extraction of saponins and other bioactive compounds.[9] A 50% ethanol-water mixture is also commonly used.[10]

-

Extraction Process :

-

Filtration and Concentration :

-

Cleanup (Optional) : For cleaner samples, the crude extract can be further purified using Solid Phase Extraction (SPE) to fractionate the extract and isolate the saponin-rich fraction.[7]

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is the cornerstone for separating this compound from other components in the crude extract.

Protocol: Reversed-Phase HPLC-UV Analysis

-

Instrumentation : An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.[7][11]

-

Column : A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is typically effective.[7][13]

-

Mobile Phase : A gradient elution using a binary solvent system is common.

-

Gradient Program : A typical linear gradient might start with a high concentration of Solvent A (e.g., 70%) and gradually increase the concentration of Solvent B to 100% over 30-40 minutes.[7]

-

Detection : Monitor the eluent at a low wavelength, such as 210-220 nm, as saponins often lack a strong chromophore.[7][9]

-

Identification : The retention time of a peak in the sample chromatogram is compared to that of an authentic this compound standard run under the same conditions.

Table 2: Example HPLC Parameters for Saponin Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Phenomenex Gemini-NX C18 (250 mm × 4.6 mm, 5 µm) | [7] |

| Mobile Phase | A: 0.1% Formic Acid (aq); B: 0.1% Formic Acid in MeOH | [7] |

| Flow Rate | 1.0 mL/min | [7] |

| Gradient | 30% B to 100% B over 30 min | [7] |

| Detection | UV at 220 nm | [7] |

| Column Temp. | 25°C |[7] |

Coupling liquid chromatography with mass spectrometry (LC-MS or LC-MS/MS) provides definitive identification based on molecular weight and fragmentation patterns, offering higher specificity than UV detection alone.

Protocol: LC-MS/MS Analysis

-

Instrumentation : A UPLC system coupled to a tandem mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) with an electrospray ionization (ESI) source.[7][14]

-

Ionization Mode : Positive ion mode (ESI+) is typically used for saponin analysis.

-

MS Parameters :

-

Data Acquisition :

-